Bromhexine

描述

This compound is mucolytic agent used for a variety of respiratory conditions associated with increased mucus secretion. It is derived from the Adhatoda vasica plant and aids in the clearance of excess mucus, improving breathing and reducing cough. It was introduced into the market in 1963, and is widely available as an over-the-counter drug in many countries. Recently, this compound and its metabolite [ambroxol] have garnered interest for the potential prevention and treatment of COVID-19 due to their interactions with cell receptors in the lungs.

This compound has been reported in Justicia adhatoda with data available.

This compound is a secretolytic, with mucolytic activity. Upon administration, this compound increases lysosomal activity and enhances hydrolysis of acid mucopolysaccharide polymers in the respiratory tract. This increases the production of serous mucus in the respiratory tract, which makes the phlegm thinner and decreases mucus viscosity. This contributes to its secretomotoric effect, and allows the cilia to more easily transport the phlegm out of the lungs. This clears mucus from the respiratory tract and may aid in the treatment of respiratory disorders associated with abnormal viscid mucus, excessive mucus secretion and impaired mucus transport.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 2 investigational indications.

A mucolytic agent used in the treatment of respiratory disorders associated with viscid or excessive mucus. (From Martindale, The Extra Pharmacopoeia, 30th ed, p744)

See also: Ambroxol (narrower); this compound Hydrochloride (active moiety of).

Structure

3D Structure

属性

IUPAC Name |

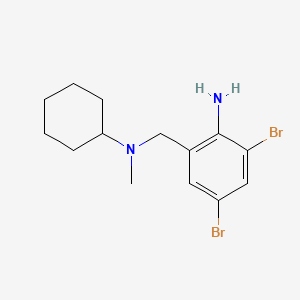

2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2N2/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGDCBLYJGHCIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

611-75-6 (mono-hydrochloride) | |

| Record name | Bromhexine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022686 | |

| Record name | Bromhexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Bromhexine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3572-43-8 | |

| Record name | Bromhexine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromhexine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromhexine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromhexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromhexine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMHEXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1J152VB1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

232-235 | |

| Record name | Bromhexine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Bromhexine's Impact on Mucin Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromhexine is a widely utilized mucolytic agent, valued for its ability to reduce mucus viscosity and enhance mucociliary clearance in various respiratory conditions. While its clinical effects on mucus rheology are well-documented, the underlying molecular mechanisms, particularly its influence on mucin gene expression, are a subject of ongoing investigation. This technical guide delves into the current understanding of how this compound and its primary active metabolite, ambroxol, modulate the expression of key mucin genes, namely MUC5AC and MUC5B. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways to offer a comprehensive resource for researchers in respiratory science and drug development.

Introduction: Mucin Genes and Respiratory Health

In the respiratory tract, mucus forms a protective barrier against inhaled pathogens and particulates. The viscoelastic properties of this mucus are largely determined by high-molecular-weight glycoproteins called mucins. Among the numerous mucin genes, MUC5AC and MUC5B are the principal gel-forming mucins in the airways. While MUC5B is crucial for baseline mucociliary clearance in healthy lungs, MUC5AC expression is often upregulated in response to inflammatory stimuli and is a hallmark of chronic airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Dysregulation of MUC5AC and MUC5B expression can lead to mucus hypersecretion and obstruction, contributing significantly to the pathophysiology of these conditions.

This compound's therapeutic efficacy is attributed to its mucolytic and secretolytic properties.[1][2] It is known to depolymerize mucopolysaccharide fibers and stimulate the secretion of a less viscous mucus.[2] However, a deeper understanding of its regulatory effects at the genetic level is essential for optimizing its therapeutic use and for the development of novel muco-regulatory agents. This guide focuses on the molecular evidence, primarily concerning its active metabolite ambroxol, that elucidates the impact on mucin gene expression.

Mechanism of Action on Mucin Gene Expression

Direct evidence for this compound's effect on mucin gene expression is limited in the current scientific literature. However, extensive research on its active metabolite, ambroxol, provides significant insights into the potential mechanisms. Studies have demonstrated that ambroxol can inhibit the expression of the MUC5AC gene, a key contributor to mucus overproduction in pathological states.[3][4]

Regulation of MUC5AC Gene Expression

Ambroxol has been shown to inhibit the production and gene expression of MUC5AC induced by various stimuli in airway epithelial cells.[3][4] This inhibitory effect appears to be mediated through the modulation of key inflammatory signaling pathways.

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is a critical regulator of MUC5AC expression. Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the ERK pathway, leading to increased MUC5AC transcription.[5] Research indicates that ambroxol can attenuate LPS-induced MUC5AC mRNA expression by inhibiting the activation of ERK1/2.[5][6] This suggests that ambroxol interferes with the signaling cascade that links inflammation to mucin gene upregulation.

The Nuclear Factor-kappa B (NF-κB) pathway is another central inflammatory pathway that drives MUC5AC expression. Ambroxol has been found to reduce the activation of NF-κB in the nucleus of human tracheal epithelial cells.[7] By inhibiting NF-κB activation, ambroxol can potentially downregulate the transcription of NF-κB target genes, including MUC5AC.

Effect on MUC5B Gene Expression

Currently, there is a notable lack of scientific literature investigating the direct effects of either this compound or ambroxol on the expression of the MUC5B gene. While MUC5B is essential for maintaining a healthy mucus layer, its role in the context of muco-obstructive diseases is complex and distinct from that of MUC5AC. Further research is warranted to elucidate how these mucolytic agents may influence the expression of this fundamental airway mucin.

Quantitative Data on Mucin Gene and Protein Expression

The following tables summarize the quantitative findings from in vitro studies investigating the effect of ambroxol on MUC5AC expression and production.

Table 1: Effect of Ambroxol on LPS-Induced MUC5AC mRNA Expression in NCI-H292 Cells

| Treatment | MUC5AC mRNA Expression (relative to control) | Reference |

| Control | 1.0 | [6] |

| LPS | Increased | [6] |

| LPS + Ambroxol (0.2 µM) | Dose-dependent inhibition | [6] |

| LPS + Ambroxol (2 µM) | Dose-dependent inhibition | [6] |

| LPS + Ambroxol (20 µM) | Dose-dependent inhibition | [6] |

Data derived from graphical representations in the cited literature. Specific fold-change values were not provided in the abstract.

Table 2: Effect of Ambroxol on IL-13-Induced MUC5AC Secretion and Cellular Content in Human Tracheal-Bronchial Cells

| Treatment (24 hr) | MUC5AC Secretion (relative to IL-13 alone) | Cellular MUC5AC Content (relative to IL-13 alone) | Reference |

| IL-13 | 100% | 100% | [8][9] |

| IL-13 + Ambroxol (30 µM) | Significant reduction | No significant change | [8][9] |

| IL-13 + Ambroxol (100 µM) | Significant reduction | No significant change | [8][9] |

Note: In this study, ambroxol was found to be less effective than guaifenesin in inhibiting MUC5AC.[8][9]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to investigate the effects of ambroxol on mucin gene expression.

Cell Culture

-

Cell Line: The human pulmonary mucoepidermoid carcinoma cell line, NCI-H292, is frequently used for these studies. These cells are a well-established model for studying airway mucin expression.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.

-

Primary Cells: Primary cultures of human tracheal epithelial cells are also utilized to provide a more physiologically relevant model.[7] These cells are often grown at an air-liquid interface to promote differentiation into a mucociliary phenotype.[8][9]

Treatment with Stimulants and Inhibitors

-

Stimulation: To induce mucin gene expression, cells are often treated with inflammatory stimuli such as:

-

Ambroxol Treatment: Cells are pre-treated with varying concentrations of ambroxol for a specified period (e.g., 15-30 minutes) before the addition of the stimulant. The incubation with both agents then continues for a longer duration (e.g., 24 hours) to assess the impact on gene and protein expression.[3][4][6]

RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)

-

RNA Extraction: Total RNA is isolated from the cultured cells using standard methods such as TRIzol reagent or commercially available kits.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: The expression of MUC5AC mRNA is quantified by real-time PCR using a fluorescent dye like SYBR Green and gene-specific primers. The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH) to control for variations in RNA input.

Mucin Protein Quantification (ELISA)

-

Sample Collection: Cell culture supernatants are collected to measure secreted mucin, while cell lysates are prepared to quantify intracellular mucin content.

-

ELISA Procedure: An enzyme-linked immunosorbent assay (ELISA) is used for the quantitative determination of MUC5AC protein. The general steps include:

-

Coating a microplate with a capture antibody specific for MUC5AC.

-

Adding the samples (supernatants or lysates) to the wells.

-

Adding a detection antibody, often biotinylated, that binds to a different epitope on the MUC5AC protein.

-

Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Adding a substrate solution (e.g., TMB) that develops a color in the presence of HRP.

-

Stopping the reaction and measuring the absorbance at a specific wavelength.

-

The concentration of MUC5AC in the samples is determined by comparison to a standard curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in MUC5AC gene expression and a typical experimental workflow for investigating the effects of ambroxol.

Caption: Ambroxol's inhibitory effect on MUC5AC gene expression via ERK and NF-κB pathways.

Caption: Workflow for analyzing ambroxol's effect on MUC5AC expression.

Conclusion and Future Directions

The available evidence strongly suggests that ambroxol, the active metabolite of this compound, downregulates MUC5AC gene expression in airway epithelial cells, likely through the inhibition of the ERK and NF-κB signaling pathways. This action at the level of gene expression complements its known mucolytic and secretolytic effects, providing a multi-faceted mechanism for its therapeutic benefit in respiratory diseases characterized by mucus hypersecretion.

However, several knowledge gaps remain. There is a clear need for studies investigating the direct effects of this compound on mucin gene expression to confirm that its activity is indeed mediated by its conversion to ambroxol. Furthermore, the impact of these compounds on MUC5B gene expression is a critical area for future research, given the fundamental role of this mucin in airway health. A more detailed elucidation of the precise molecular interactions between ambroxol and the components of the ERK and NF-κB pathways would also provide a more complete picture of its mechanism of action. Such research will be invaluable for the development of more targeted and effective muco-regulatory therapies for a range of debilitating respiratory diseases.

References

- 1. elkbiotech.com [elkbiotech.com]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Ambroxol on Secretion, Production and Gene Expression of Mucin from Cultured Airway Epithelial Cells [biomolther.org]

- 5. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. Ambroxol inhibits rhinovirus infection in primary cultures of human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Molecular Influence of Bromhexine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromhexine hydrochloride, a derivative of the alkaloid vasicine, has a long-standing clinical history as a mucolytic agent. Beyond its established effects on mucus viscosity and clearance, recent research has unveiled its engagement with more complex molecular pathways, including the inhibition of the transmembrane protease serine 2 (TMPRSS2) and the induction of autophagy. These findings have broadened the therapeutic potential of this compound, particularly in the context of viral infections and neurodegenerative diseases. This technical guide provides an in-depth exploration of the molecular pathways affected by this compound hydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and workflows to support further research and drug development endeavors.

Introduction

Initially recognized for its secretolytic and secretomotoric properties in the respiratory tract, this compound hydrochloride facilitates the clearance of mucus by altering its rheological properties.[1] Its mechanism of action was traditionally attributed to the depolymerization of mucopolysaccharide fibers and the stimulation of serous gland secretion. However, the scientific community's interest in this compound has been revitalized by the discovery of its potent inhibitory effect on TMPRSS2, a key protease involved in the entry of various respiratory viruses, including SARS-CoV-2.[2][3] Furthermore, emerging evidence suggests that this compound can modulate the fundamental cellular process of autophagy, opening new avenues for its application in protein aggregation-related disorders.[4] This guide aims to consolidate the current understanding of these molecular pathways, providing the necessary technical details for researchers to build upon existing knowledge.

Mucolytic and Mucokinetic Pathways

This compound's primary and most well-documented effect is on the physicochemical properties of mucus, leading to enhanced mucociliary clearance.[5] This is achieved through a multi-pronged mechanism targeting mucus composition and airway function.

Alteration of Mucus Viscoelasticity

This compound has been shown to directly impact the rheological properties of mucus, reducing its viscosity and elasticity, which in turn facilitates its removal from the respiratory tract.[5]

Quantitative Data:

| Parameter | Organism/Model | Treatment | Result | Reference |

| Residual Shear Viscosity | Mini-pig tracheal mucus | 0.5, 1.0, and 2.0 mg/kg this compound HCl (twice daily for 5 days) | Statistically significant reduction (p < 0.05) | [6] |

| Instantaneous Shear Compliance | Mini-pig tracheal mucus | 0.5, 1.0, and 2.0 mg/kg this compound HCl (twice daily for 5 days) | Statistically significant increase (p < 0.005) | [6] |

Experimental Protocol: Creep Compliance Rheometry of Tracheal Mucus

This protocol is adapted from methodologies used for characterizing the viscoelastic properties of mucus.[7][8][9][10][11]

-

Sample Collection: Collect tracheal mucus samples from the model organism. For in vivo studies, this can be from surgically created tracheal pouches.[6] For in vitro studies, mucus can be collected from excised tracheas.

-

Sample Preparation: Gently remove any contaminating saliva or cellular debris from the mucus sample. Load the sample onto the plate of a rheometer. A cone-and-plate or parallel-plate geometry is suitable.

-

Instrumentation: Use a controlled-stress rheometer capable of performing creep and recovery tests.

-

Creep Phase: Apply a small, constant shear stress to the sample for a defined period (e.g., 300 seconds). The applied stress should be within the linear viscoelastic region of the mucus, determined from preliminary stress sweep experiments.

-

Recovery Phase: Remove the applied stress and monitor the strain recovery of the sample over time (e.g., 600 seconds).

-

Data Analysis:

-

Plot shear strain as a function of time.

-

From the creep phase, determine the instantaneous compliance (J0) and the retarded elastic compliance (JR).

-

From the recovery phase, determine the residual shear viscosity (ηN) by analyzing the rate of strain recovery.

-

Compare the viscoelastic parameters of mucus from this compound-treated and control groups.

-

Stimulation of Serous Gland Secretion and Mucin Depolymerization

This compound is reported to stimulate the secretion of a more serous (watery) mucus from the bronchial glands, which helps to dilute thick, tenacious mucus.[5] It is also suggested to act by breaking down acid mucopolysaccharide fibers within the mucus.[5]

Experimental Workflow: Quantifying Mucin Secretion

This workflow is based on established methods for measuring fluid and mucin secretion from airway glands and quantifying mucin content.[12][13][14][15][16][17][18][19][20]

Figure 1: Experimental workflow for quantifying mucin secretion.

Inhibition of TMPRSS2

A pivotal discovery in this compound's pharmacology is its ability to inhibit the transmembrane protease serine 2 (TMPRSS2).[3] This enzyme is crucial for the priming of viral spike proteins, a necessary step for the entry of several respiratory viruses into host cells.[2]

Signaling Pathway: TMPRSS2-Mediated Viral Entry and its Inhibition by this compound

Figure 2: TMPRSS2-mediated viral entry and its inhibition by this compound HCl.

Quantitative Data:

| Parameter | Assay | Result | Reference |

| IC50 | Enzymatic TMPRSS2 Assay | 0.75 µM | [3] |

| IC50 | Enzymatic TMPRSS2 Assay | No inhibition observed | [6][21][22][23][24] |

Note on Conflicting Data: The inhibitory effect of this compound on TMPRSS2 is a subject of debate, with some studies reporting a potent inhibition and others finding no effect.[3][6][21][22][23][24] This discrepancy may arise from differences in experimental conditions, such as the use of different recombinant TMPRSS2 constructs or assay buffers. Further research is needed to clarify the precise inhibitory potential of this compound on TMPRSS2.

Experimental Protocol: Enzymatic TMPRSS2 Inhibition Assay

This protocol is based on a published high-throughput screening assay for TMPRSS2 inhibitors.[6][21][22][23][24]

-

Reagents:

-

Recombinant human TMPRSS2 (extracellular domain)

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

This compound hydrochloride (dissolved in a suitable solvent, e.g., DMSO)

-

Control inhibitor (e.g., Camostat mesylate)

-

-

Assay Procedure:

-

In a 384-well plate, add the assay buffer.

-

Add varying concentrations of this compound hydrochloride or control inhibitor. Include a vehicle control (DMSO).

-

Add the recombinant TMPRSS2 enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic peptide substrate.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Normalize the velocities to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Induction of Autophagy

Emerging evidence indicates that this compound can act as an autophagy inducer.[4] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, playing a critical role in cellular homeostasis and the clearance of aggregated proteins.

Signaling Pathway: this compound-Induced Autophagy

Figure 3: Simplified overview of this compound-induced autophagy.

Quantitative Data:

| Parameter | Cell Line | Treatment | Result | Reference |

| Phospho-tau (pS202, pS396/S404) levels | Neuro2a (N2a) cells | 20 µM this compound | Marked reduction in hyperphosphorylated tau | [4] |

| Total tau levels | Neuro2a (N2a) cells | 20 µM this compound | Reduction in total tau levels | [4] |

Experimental Protocol: Western Blot Analysis of LC3-II and p62

This protocol is a standard method for monitoring autophagy.[25][26][27][28][29][30]

-

Cell Culture and Treatment:

-

Culture cells (e.g., N2a, HeLa) to an appropriate confluency.

-

Treat cells with varying concentrations of this compound hydrochloride for different time points. Include a vehicle control.

-

For autophagic flux analysis, include a condition where cells are co-treated with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the this compound treatment.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer or another suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., actin or GAPDH) should also be used.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-I, LC3-II, p62, and the loading control.

-

Calculate the LC3-II/LC3-I ratio as a measure of autophagosome formation.

-

Analyze the levels of p62, which should decrease with increased autophagic flux.

-

Compare the results between this compound-treated and control groups, with and without the autophagy inhibitor, to assess autophagic flux.

-

Experimental Protocol: Immunofluorescence for LC3 Puncta

This is a common method to visualize autophagosome formation.[2][5][31][32]

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat the cells with this compound hydrochloride as described for the Western blot protocol.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with a detergent such as Triton X-100 or saponin in PBS.

-

-

Immunostaining:

-

Block non-specific binding with a blocking solution (e.g., BSA or normal goat serum in PBS).

-

Incubate the cells with a primary antibody against LC3 overnight at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.

-

Conclusion

This compound hydrochloride's molecular influence extends beyond its classical mucolytic function. Its ability to inhibit TMPRSS2 and induce autophagy presents exciting opportunities for its repurposing in a range of diseases. The conflicting data surrounding its TMPRSS2 inhibitory activity underscores the need for standardized and rigorous experimental protocols. Similarly, a more profound quantitative understanding of its impact on autophagy is required to fully elucidate its therapeutic potential in this domain. This technical guide provides a foundational resource for researchers to delve deeper into the multifaceted molecular pathways of this compound, with the aim of fostering innovation in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]

- 3. immunopathol.com [immunopathol.com]

- 4. Pharmaceutical screen identifies novel target processes for activation of autophagy with a broad translational potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental studies and mathematical modeling of the viscoelastic rheology of tracheobronchial mucus from respiratory healthy patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Experimental studies and mathematical modeling of the viscoelastic rheology of tracheobronchial mucus from respiratory healthy patients | Multidisciplinary Respiratory Medicine [mrmjournal.org]

- 11. Airway Mucus Rheology: Physical Insights for Navigating through Health to Pathology and Clinical Applications [arxiv.org]

- 12. Measurement of Fluid Secretion from Intact Airway Submucosal Glands | Springer Nature Experiments [experiments.springernature.com]

- 13. IN VIVO MODELS OF MUCIN BIOSYNTHESIS AND FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection and Quantitation of Mucins Using Chemical, Lectin, and Antibody Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Detecting, Visualising, and Quantifying Mucins | Springer Nature Experiments [experiments.springernature.com]

- 16. Strategies for measuring airway mucus and mucins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparisons of Methods for Mucus Sampling and Mucin Semi-Quantification on Barramundi (Lates calcarifer) and Atlantic Salmon (Salmo salar) Epithelial Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 19. journals.physiology.org [journals.physiology.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]

- 27. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. proteolysis.jp [proteolysis.jp]

Bromhexine interaction with transmembrane protease serine 2 (TMPRSS2)

An In-depth Technical Guide on the Interaction of Bromhexine with Transmembrane Protease Serine 2 (TMPRSS2)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of viral pathogens that utilize host cell machinery for entry has intensified the search for effective therapeutic and prophylactic agents. One such host factor, the Transmembrane Protease Serine 2 (TMPRSS2), is crucial for the proteolytic priming of viral spike proteins, a necessary step for the entry of several respiratory viruses, including SARS-CoV-2. This compound, a long-established mucolytic agent, has been identified as a potential inhibitor of TMPRSS2. This technical guide provides a comprehensive overview of the molecular interaction between this compound and TMPRSS2, detailing its proposed mechanism of action, quantitative inhibition data, relevant experimental protocols, and the current standing of its therapeutic potential based on preclinical and clinical evidence. The guide aims to serve as a resource for researchers engaged in antiviral drug discovery and development.

The Role of TMPRSS2 in Viral Entry

TMPRSS2 is a type II transmembrane serine protease expressed on the surface of epithelial cells, particularly in the respiratory and gastrointestinal tracts.[1][2][3] Its primary role in virology is the activation of viral envelope glycoproteins. For coronaviruses like SARS-CoV and SARS-CoV-2, the viral spike (S) protein binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell.[4][5] Following this binding, TMPRSS2 cleaves the S protein at the S1/S2 and S2' sites, which triggers a conformational change that facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the host cell's cytoplasm.[1][6][7] Inhibition of TMPRSS2 is therefore a promising therapeutic strategy to block viral entry at a very early stage of infection.[8][9][10]

This compound as a TMPRSS2 Inhibitor

This compound hydrochloride, an over-the-counter mucolytic drug, was identified as a potent and selective inhibitor of TMPRSS2 through a chemical library screening aimed at discovering suppressors of prostate cancer metastasis.[11][12] Its potential repurposing for preventing and managing SARS-CoV-2 infection is predicated on this inhibitory activity.[11][13]

Mechanism of Action

The proposed mechanism involves this compound directly binding to the active site of the TMPRSS2 enzyme, thereby preventing it from cleaving its substrate, the viral S protein.[1][6] Molecular docking studies have sought to elucidate this interaction at an atomic level. These computational analyses suggest that this compound hydrochloride interacts with key residues within the active site pocket of TMPRSS2. Specifically, interactions with Gln438 and other residues through hydrophobic contacts have been reported.[14][15] This binding is distinct from other inhibitors like Camostat and Nafamostat, which interact strongly with the catalytic triad residues (His296, Asp435, Ser441).[9][15] By occupying the active site, this compound sterically hinders the access of the viral S protein, thus inhibiting its priming and subsequent membrane fusion.

Quantitative Inhibition Data

The potency of this compound as a TMPRSS2 inhibitor has been a subject of investigation, with some conflicting reports in the literature. This discrepancy may arise from differences in experimental conditions, such as the specific construct of the recombinant TMPRSS2 used.[2] A key study identified this compound with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range.[11][13][16][17] However, other enzymatic assays have reported no significant inhibition.[2][18][19]

| Inhibitor | Target | IC50 Value | Study Type | Reference |

| This compound Hydrochloride | TMPRSS2 | 0.75 µM | Biochemical Screen | Lucas et al. (2014)[5][11][13][16][17] |

| This compound Hydrochloride | TMPRSS2 | No Inhibition | Enzymatic Assay | Shmain et al. (2020)[2][18][19] |

| Camostat Mesylate | TMPRSS2 | 6.2 nM | Enzymatic Assay | Shmain et al. (2020)[18][19] |

| Nafamostat Mesylate | TMPRSS2 | 0.27 nM | Enzymatic Assay | Shmain et al. (2020)[18][19] |

Alternative Mechanisms

Given the conflicting biochemical data, some studies suggest that this compound's antiviral effects may not be solely, or even primarily, due to direct TMPRSS2 inhibition. An alternative hypothesis is that this compound acts by inhibiting other proteases involved in viral entry, such as cathepsins, which are critical for the endosomal entry pathway of the virus.[2][20] Another proposed mechanism is the inhibition of the viral cysteine protease 3CLpro (also known as Mpro), which would disrupt viral replication after cell entry.[20]

Key Experimental Protocols

Reproducibility and comparison of results depend critically on the experimental methodologies employed. Below are detailed summaries of common protocols used to investigate the this compound-TMPRSS2 interaction.

In Vitro TMPRSS2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the proteolytic activity of recombinant TMPRSS2.

Methodology:

-

Enzyme Preparation: A recombinant form of the extracellular serine protease domain of human TMPRSS2 is expressed (e.g., in E. coli or mammalian cells) and purified.[21][22]

-

Inhibitor Preparation: this compound hydrochloride is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

Assay Reaction:

-

Recombinant TMPRSS2 is pre-incubated with varying concentrations of this compound (or vehicle control) in an assay buffer (e.g., 50 mM Tris, 500 mM NaCl, pH 8.0) in a 384-well plate.[22]

-

A fluorogenic peptide substrate, such as Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC), is added to initiate the reaction.[22] This substrate mimics the cleavage site recognized by TMPRSS2.

-

-

Data Acquisition: The plate is incubated at 37°C, and the increase in fluorescence (resulting from the cleavage of the AMC group from the peptide) is measured over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated for each this compound concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based SARS-CoV-2 Entry Assay

This assay evaluates the effect of this compound on viral entry into host cells that endogenously or exogenously express TMPRSS2.

Methodology:

-

Cell Culture: Human lung epithelial cells (e.g., Calu-3) or intestinal cells (e.g., Caco-2), which are known to express TMPRSS2, are seeded in multi-well plates and grown to confluence.[23][24][25]

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound hydrochloride for a defined period (e.g., 1-2 hours) before infection.

-

Viral Infection: The culture medium is replaced with a medium containing SARS-CoV-2 (either a wild-type strain or a reporter pseudovirus) at a specific multiplicity of infection (MOI), along with the corresponding concentration of this compound.

-

Incubation: The infected cells are incubated for a period (e.g., 24-48 hours) to allow for viral entry and replication.

-

Quantification of Viral Load:

-

The cell culture supernatant is collected to quantify the amount of progeny virus.

-

The cells are lysed to extract total RNA.

-

Quantitative reverse transcription PCR (RT-qPCR) is performed to measure the levels of a specific viral gene (e.g., N gene), which serves as a proxy for the extent of viral infection and replication.[23]

-

-

Data Analysis: The viral RNA copy number is normalized to a housekeeping gene. The reduction in viral load in this compound-treated cells compared to vehicle-treated controls is calculated to determine the drug's efficacy.

Molecular Docking Protocol

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand (this compound) to a receptor (TMPRSS2).

Methodology:

-

Receptor Preparation: Since an experimental 3D structure of TMPRSS2 is often unavailable, a homology model is typically generated using a server like SWISS-MODEL, with a related serine protease (e.g., hepsin) as a template.[15][23][26] The model is then refined and validated.

-

Ligand Preparation: The 3D structure of this compound hydrochloride is generated and its energy is minimized using computational chemistry software.

-

Docking Simulation:

-

Software such as AutoDock or MOE is used to perform the docking.[23][26]

-

A "grid box" is defined around the predicted active site of TMPRSS2, which includes the catalytic triad (His296, Asp345, Ser441) and surrounding residues.[23]

-

The docking algorithm samples multiple conformations and orientations of this compound within the active site and scores them based on a scoring function that estimates binding affinity.

-

-

Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode. The specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the amino acid residues of TMPRSS2 are visualized and examined.[15][23]

Clinical Perspective and Future Directions

The hypothesis that this compound could prevent or treat COVID-19 by inhibiting TMPRSS2 has led to several clinical trials.[27] A randomized open-label study suggested that prophylactic treatment with this compound was associated with a reduction in the rate of symptomatic COVID-19 among medical personnel.[4] However, another trial in patients with mild-to-moderate disease found that this compound did not significantly reduce viral load compared to standard of care.[5] These mixed results highlight the complexity of translating in vitro findings to clinical efficacy and may reflect the ongoing debate about this compound's precise mechanism and potency against TMPRSS2.

For drug development professionals, the story of this compound and TMPRSS2 serves as an important case study in drug repurposing. While the initial biochemical and computational findings were promising, the conflicting data underscore the need for standardized assays and a multi-faceted approach to target validation. Future research should focus on:

-

Clarifying the inhibitory potency of this compound and its active metabolite, ambroxol, against full-length, cell-surface TMPRSS2.[2][28]

-

Conducting head-to-head comparisons with other known TMPRSS2 inhibitors under uniform experimental conditions.

-

Exploring the potential of this compound in combination therapies that target multiple steps of the viral life cycle.

Conclusion

This compound has been identified as a potential inhibitor of the host protease TMPRSS2, a key enabler of SARS-CoV-2 cell entry. The proposed mechanism involves direct binding to the enzyme's active site, preventing the proteolytic cleavage of the viral spike protein. While initial studies reported a potent IC50 of 0.75 µM, subsequent research has yielded conflicting results, with some enzymatic assays showing no inhibition. This has led to the exploration of alternative antiviral mechanisms for this compound. The preclinical and clinical evidence remains inconclusive, but the investigation into the this compound-TMPRSS2 interaction has provided valuable insights into a critical host-virus interface and continues to inform the development of host-directed antiviral strategies.

References

- 1. mds.marshall.edu [mds.marshall.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Hydrochloride Prophylaxis of COVID-19 for Medical Personnel: A Randomized Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of this compound versus Standard of Care in Reducing Viral Load in Patients with Mild-to-Moderate COVID-19 Disease Attended in Primary Care: A Randomized Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. doaj.org [doaj.org]

- 9. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and this compound hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Repurposing the mucolytic cough suppressant and TMPRSS2 protease inhibitor this compound for the prevention and management of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Possible use of the mucolytic drug, this compound hydrochloride, as a prophylactic agent against SARS-CoV-2 infection based on its action on the Transmembrane Serine Protease 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. storage.googleapis.com [storage.googleapis.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. biorxiv.org [biorxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. preprints.org [preprints.org]

- 21. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. biorxiv.org [biorxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. c19early.org [c19early.org]

- 26. chemrxiv.org [chemrxiv.org]

- 27. immunopathol.com [immunopathol.com]

- 28. View of ROLE OF AMBROXOL AS A PROPHYLACTIC AGENT AGAINST COVID-19 | Universal Journal of Pharmaceutical Research [ujpronline.com]

Synthesis and Chemical Characterization of Bromhexine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Bromhexine and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, structured data for comparative analysis, and visual representations of key processes to facilitate further research and development in this area.

Introduction to this compound and its Derivatives

This compound, a synthetic derivative of the vasicine alkaloid obtained from Adhatoda vasica, is a potent mucolytic agent used in the treatment of respiratory disorders associated with excessive mucus production.[1][2] Its mechanism of action involves the depolymerization of mucopolysaccharide fibers in mucus, thereby reducing its viscosity and facilitating its removal from the respiratory tract.[3][4] Beyond its mucolytic properties, recent studies have highlighted the potential of this compound and its derivatives as antiviral agents, particularly through the inhibition of the transmembrane serine protease 2 (TMPRSS2), a key enzyme for the entry of certain viruses into host cells.[1][5] The metabolite of this compound, Ambroxol, has also been suggested to interact with the angiotensin-converting enzyme 2 (ACE2) receptor, another crucial viral entry point.[1][5]

The development of this compound derivatives, such as Schiff bases, aims to enhance its therapeutic potential, including its antiviral and antioxidant activities.[6][7] This guide delves into the synthetic pathways for creating these novel compounds and the analytical techniques employed for their thorough chemical characterization.

Synthesis of this compound and its Derivatives

Several synthetic routes for this compound hydrochloride and its derivatives have been reported. The following sections detail some of the key methodologies.

Synthesis of this compound Hydrochloride from 2-Amino-3,5-dibromobenzaldehyde

A common synthetic pathway for this compound hydrochloride involves a three-step process starting from 2-amino-3,5-dibromobenzaldehyde.[8]

Experimental Protocol:

-

Step A: Reduction to 2-Amino-3,5-dibromobenzyl alcohol:

-

Dissolve 2-amino-3,5-dibromobenzaldehyde in absolute ethanol.

-

Add sodium borohydride in batches while maintaining the temperature below 30°C.

-

Stir the mixture at room temperature for 1 hour.

-

Adjust the pH to 6-7 with hydrochloric acid.

-

Filter the mixture and dissolve the resulting filter cake in tetrahydrofuran (THF).

-

Dry the solution to remove water and filter to obtain the filtrate containing the product.[8]

-

-

Step B: Chlorination to 2,4-Dibromo-6-chloromethyl aniline:

-

In a separate reactor, add thionyl chloride to THF.

-

Add the filtrate from Step A dropwise to the thionyl chloride solution, keeping the temperature below 30°C.[8]

-

-

Step C: Amination and Salt Formation:

-

React the 2,4-dibromo-6-chloromethyl aniline obtained in Step B with N-methyl cyclohexylamine.

-

Perform a salt-forming reaction with an HCl salifying reagent to yield this compound hydrochloride.[8]

-

Synthesis Workflow:

Synthesis of Schiff Base Derivatives of this compound

Schiff base derivatives of this compound have been synthesized to explore their enhanced biological activities.[6][7]

Experimental Protocol:

-

General Procedure: The synthesis involves the condensation reaction between this compound and various substituted aldehydes or ketones.

-

Dissolve this compound in a suitable solvent (e.g., ethanol).

-

Add the desired aldehyde or ketone to the solution.

-

Add a catalytic amount of an acid (e.g., glacial acetic acid).

-

Reflux the reaction mixture for a specified period.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and isolate the product by filtration.

-

Purify the crude product by recrystallization.

-

Logical Relationship of Schiff Base Formation:

Chemical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive chemical characterization of this compound derivatives.

Spectroscopic Methods

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR and 13C NMR: Used to elucidate the molecular structure of the synthesized compounds by identifying the chemical environment of hydrogen and carbon atoms.[6][7]

-

Experimental Protocol:

-

Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Transfer the solution to an NMR tube.

-

Acquire the 1H and 13C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz).

-

Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.

-

-

3.1.2. Infrared (IR) Spectroscopy

-

FTIR: Used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.[6][7]

-

Experimental Protocol:

-

Prepare the sample as a KBr pellet or a thin film.

-

Place the sample in the FTIR spectrometer.

-

Record the spectrum in the range of 4000-400 cm-1.

-

Identify characteristic absorption bands for functional groups such as N-H, C=N, C-Br, and aromatic C-H.

-

-

3.1.3. Mass Spectrometry (MS)

-

MS: Used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.[9]

-

Experimental Protocol:

-

Dissolve the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum to determine the molecular ion peak (M+) and analyze the fragmentation pattern.

-

-

Chromatographic Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

HPLC: A powerful technique for the separation, identification, and quantification of this compound and its derivatives.[9][10][11]

-

Experimental Protocol (General):

-

Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, which is typically a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer. A common mobile phase composition is methanol:acetonitrile:water (60:20:20, v/v).[9][10]

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by serial dilution.[10]

-

Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

-

Chromatographic Conditions: Set up the HPLC system with a suitable column (e.g., C18, 250 mm x 4.6 mm, 5 µm), set the flow rate (e.g., 1 mL/min), and the detection wavelength (e.g., 220 nm, 247 nm).[9][12]

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the chromatograms.

-

Quantification: Compare the peak areas of the analyte in the sample with those of the standard solutions to determine its concentration.

-

-

3.2.2. Thin-Layer Chromatography (TLC) - Densitometry

-

TLC-Densitometry: A quantitative method for the analysis of this compound, offering advantages in terms of lower solvent consumption and analysis time.[9][13]

-

Experimental Protocol:

-

Plate Preparation: Use pre-coated silica gel TLC plates.

-

Sample Application: Apply known volumes of standard and sample solutions as spots or bands onto the TLC plate.

-

Development: Develop the plate in a suitable mobile phase system in a saturated chromatographic chamber.

-

Detection: After development, dry the plate and visualize the spots under UV light (e.g., at 254 nm).

-

Densitometric Analysis: Scan the plate using a TLC scanner at the wavelength of maximum absorbance and quantify the analyte by measuring the peak area.

-

-

Characterization Workflow:

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound and its derivatives.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Value | Reference |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | [9][12] |

| Mobile Phase | Methanol:Acetonitrile:Water (60:20:20, v/v) | [9][10] |

| Flow Rate | 1.0 mL/min | [9] |

| Detection Wavelength | 220 nm / 247 nm | [9][12] |

| Linearity Range | 2-40 µg/mL | [12] |

| Average Recovery | 99.63% | [12] |

Table 2: Biological Activity of a Potent Schiff Base Derivative (BM9)

| Parameter | Value | Reference |

| Antiviral Activity (IC50) | 3.01 ± 1.70 µg/mL | [6][14] |

| Antioxidant Activity (DPPH) | 99% | [6] |

Mechanism of Action and Signaling Pathway

This compound's primary mucolytic action is well-established.[3] More recently, its potential antiviral mechanism has been elucidated, focusing on the inhibition of TMPRSS2.[1][5]

Signaling Pathway for Potential Antiviral Action:

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound and its derivatives. The experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The exploration of novel derivatives, such as Schiff bases, opens up new avenues for enhancing the therapeutic profile of this compound, potentially leading to the development of new treatments for a range of respiratory and viral diseases. The provided workflows and signaling pathway diagrams offer a clear visual understanding of the key processes involved.

References

- 1. This compound | C14H20Br2N2 | CID 2442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Preparation method of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. dspace.cuni.cz [dspace.cuni.cz]

- 12. jocpr.com [jocpr.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Exploring Schiff base this compound derivatives: study on synthesis, characterization, biological assays, molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Pharmacological Properties of Bromhexine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromhexine is a widely utilized mucolytic agent renowned for its ability to facilitate the clearance of mucus from the respiratory tract. Its principal active metabolite, ambroxol, plays a substantial role in its pharmacological effects. This technical guide offers a comprehensive examination of the pharmacological properties of this compound and its metabolites, focusing on their mechanisms of action, pharmacokinetics, and clinical applications. Detailed experimental protocols and quantitative data are presented to foster further research and drug development in this domain.

Introduction

This compound hydrochloride is a synthetic derivative of the alkaloid vasicine, obtained from the Adhatoda vasica plant.[1][2] It is clinically employed for its mucolytic properties in the management of respiratory disorders characterized by excessive or viscous mucus.[1][3] Following administration, this compound is rapidly metabolized into ambroxol, which is also a potent mucolytic and is available as a standalone therapeutic agent.[1][4] This guide delves into the intricate pharmacological details of both compounds.

Mechanism of Action

The primary mechanism of action of this compound and its metabolite ambroxol is multifaceted, targeting various aspects of mucus production and clearance.

-

Mucolytic and Secretolytic Effects: this compound acts as a secretolytic, increasing the production of serous mucus in the respiratory tract, which makes phlegm thinner and less viscous.[3] It disrupts the network of acid mucopolysaccharide fibers in mucus, leading to a reduction in viscosity.[5]

-

Secretomotoric Effect: By making the phlegm less viscous, this compound allows the cilia to more easily transport it out of the lungs.[3] Ambroxol, a metabolite of this compound, also possesses mucokinetic and secretagogue properties, promoting mucus clearance and facilitating expectoration.[6][7]

-

Stimulation of Surfactant: Ambroxol stimulates the synthesis and release of surfactant by type II pneumocytes.[6][7][8] Surfactant acts as an "anti-glue factor," reducing the adhesion of mucus to the bronchial wall and improving its transport.[8]

-

Antioxidant and Anti-inflammatory Properties: Ambroxol exhibits significant antioxidant and anti-inflammatory activities.[7][9][10] It can scavenge free radicals and reduce the release of inflammatory cytokines.[8] Studies have shown its ability to inhibit lipid peroxidation and protect against oxidative damage.[9][10] Ambroxol has also been shown to inactivate NF-κB signaling and its consequent pro-inflammatory mediators like IL-6 and TNF-α.[11]

-

Local Anesthetic Effect: Ambroxol has a potent inhibitory effect on neuronal Na+ channels, which explains its local anesthetic effect and its efficacy in relieving pain in acute sore throat.[7][8]

Signaling Pathway of Ambroxol's Anti-inflammatory Action

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Mucolytic Drugs Ambroxol and this compound: Transformation under Aqueous Chlorination Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]

- 8. Ambroxol - Wikipedia [en.wikipedia.org]

- 9. In vitro and in vivo antioxidant activity of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ambroxol, a mucolytic agent, boosts HO-1, suppresses NF-κB, and decreases the susceptibility of the inflamed rat colon to apoptosis: A new treatment option for treating ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Secretolytic Effects of Bromhexine In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromhexine is a widely used mucolytic agent derived from the Adhatoda vasica plant.[1][2] Its clinical efficacy in treating respiratory conditions characterized by excessive or viscous mucus is attributed to its secretolytic effects, which involve the thinning of mucus and aiding its clearance from the respiratory tract.[1][3] This technical guide provides an in-depth overview of the in-vitro investigation of this compound's secretolytic effects, focusing on its mechanism of action, experimental protocols, and quantitative data from relevant studies.

Mechanism of Action: The Lysosomal Pathway

In-vitro studies suggest that a key mechanism behind this compound's mucolytic action involves the modulation of lysosomal enzyme activity within the submucosal glands of the respiratory tract.[4][5] this compound appears to induce the liberation of lysosomal enzymes into the cytoplasm of these glandular cells.[4][5] These enzymes are then thought to enzymatically break down acid glycoprotein (AGP) fibers within mucus granules, leading to a reduction in mucus viscosity.[4][5]

This proposed mechanism is supported by a significant correlation observed in canine tracheal slice preparations between the concentration of this compound, a decrease in the number of stained lysosomes, and a corresponding increase in glandular cells exhibiting altered AGP staining.[4][5]

Quantitative Data from In-Vitro Studies

While extensive quantitative in-vitro data on the direct rheological effects of this compound on human mucus is limited in publicly available literature, a key study using canine tracheal slices provides valuable insights into its mechanism.

| Parameter | This compound Concentration | Observation | Quantitative Correlation |

| Lysosomal Integrity | 0.0004% - 0.04% | Decrease in the number of stained lysosomes in submucosal gland cells.[4][5] | A strong negative correlation exists between this compound concentration and the number of stained lysosomes. |

| Acid Glycoprotein Staining | 0.0004% - 0.04% | Marked increase in the number of glandular cells with red-stained acid glycoproteins (stain index R).[4][5] | A strong positive correlation (r=0.932, P < 0.01) was found between the increase in cells with stain index R and the decrease in stained lysosomes.[4][5] |

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the secretolytic effects of this compound in vitro.

Lysosomal Enzyme Activity Assay

This protocol is designed to quantify the effect of this compound on the release of lysosomal enzymes from airway submucosal gland cells.

Experimental Workflow:

Methodology:

-

Cell Culture: Primary airway submucosal gland cells or a suitable cell line (e.g., Calu-3, which exhibits some characteristics of submucosal gland serous cells) are cultured to confluence on a suitable substrate (e.g., multi-well plates).[6]

-

This compound Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.0001% to 0.1%) and a vehicle control for a specified incubation period (e.g., 30 minutes).

-

Cell Lysis: After incubation, the cells are washed and then lysed using a suitable buffer to release intracellular contents, including lysosomal enzymes.

-

Enzyme Activity Measurement: The activity of a specific lysosomal enzyme (e.g., β-glucosidase, cathepsin D) in the cell lysate is measured using a commercially available assay kit.[7] These assays typically involve a fluorogenic or chromogenic substrate that is cleaved by the enzyme, producing a measurable signal.

-

Data Analysis: The enzyme activity is quantified, normalized to total protein content, and compared between the different this compound treatment groups and the control.

Mucin Secretion Assay (ELISA)

This protocol quantifies the amount of mucin secreted from airway epithelial cells following this compound treatment.

Experimental Workflow:

Methodology:

-

Cell Culture: A mucus-secreting airway cell line such as Calu-3 is cultured at an air-liquid interface (ALI) to promote differentiation and mucus production.[8][9]

-

Treatment: Apical surfaces of the differentiated cultures are washed to remove accumulated mucus. Fresh medium containing various concentrations of this compound or a secretagogue control (e.g., ATP) is then added to the apical surface.

-

Sample Collection: After a defined incubation period, the apical liquid containing secreted mucins is collected.

-

ELISA: The concentration of a specific mucin, typically MUC5AC, in the collected samples is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: A standard curve is generated, and the mucin concentrations in the samples are determined and compared across treatment groups.

Ciliary Beat Frequency (CBF) Measurement

This protocol assesses the effect of this compound on the ciliary beat frequency of human airway epithelial cells.

Experimental Workflow:

Methodology:

-

Cell Culture: Primary human bronchial epithelial cells are cultured at an ALI to form a differentiated, ciliated epithelium.

-

Treatment: The cultures are placed on a heated microscope stage, and the apical surface is exposed to medium containing different concentrations of this compound or a control.

-

High-Speed Video Microscopy: High-speed video recordings of the ciliary motion are captured at multiple locations on the cell culture insert.

-

CBF Analysis: The videos are analyzed using specialized software that employs Fourier transform analysis of the light intensity fluctuations caused by the beating cilia to determine the ciliary beat frequency in Hertz (Hz).[1]

-

Data Analysis: The CBF values are averaged for each treatment condition and compared to determine the effect of this compound.

Conclusion

The in-vitro investigation of this compound's secretolytic effects points towards a mechanism involving the release of lysosomal enzymes within submucosal gland cells, leading to the degradation of mucus glycoproteins. While direct quantitative in-vitro data on its impact on human mucus rheology and secretion is an area requiring further research, the methodologies outlined in this guide provide a robust framework for future studies. A deeper understanding of this compound's cellular and molecular actions will be invaluable for the development of more targeted and effective mucolytic therapies.

References

- 1. Lung ciliary beat frequency analysis | Newcells Biotech [newcellsbiotech.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. oatext.com [oatext.com]

- 4. A role of lysosomal enzymes in the mechanism of mucolytic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Liquid secretion properties of airway submucosal glands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparison of three mucus-secreting airway cell lines (Calu-3, SPOC1 and UNCN3T) for use as biopharmaceutical models of the nose and lung - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Modulatory Role of Bromhexine on Inflammatory Responses in Respiratory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromhexine, a widely utilized mucolytic agent, has demonstrated significant potential in modulating inflammatory responses within the context of various respiratory diseases. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound and its primary active metabolite, ambroxol. Drawing upon a comprehensive review of preclinical and clinical studies, this document elucidates the mechanisms of action, summarizes quantitative data on the reduction of inflammatory mediators, details relevant experimental protocols, and visualizes the key signaling pathways involved. The evidence presented herein underscores the therapeutic potential of this compound beyond its mucolytic function, highlighting its role as a modulator of inflammatory cascades in respiratory pathologies.

Introduction

Chronic and acute respiratory diseases are frequently characterized by a pronounced inflammatory response, contributing significantly to disease pathogenesis and symptomatology. While this compound is primarily recognized for its ability to reduce mucus viscosity, a growing body of evidence reveals its capacity to exert direct and indirect anti-inflammatory effects.[1][2] These properties are largely attributed to its active metabolite, ambroxol.[3] This guide explores the molecular mechanisms underlying these anti-inflammatory actions, with a focus on the modulation of key signaling pathways and the suppression of pro-inflammatory cytokine production.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound and its metabolite ambroxol are multifaceted, involving the inhibition of key inflammatory signaling pathways and the subsequent reduction in the expression and release of pro-inflammatory mediators.

Inhibition of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the Extracellular signal-regulated kinase (ERK) pathway, are crucial in the inflammatory response to stimuli such as lipopolysaccharide (LPS) and cigarette smoke extract.[1][4] Studies have shown that ambroxol can significantly inhibit the phosphorylation of ERK1/2, a key step in the activation of this pathway.[4] By attenuating ERK signaling, ambroxol effectively downregulates the expression of pro-inflammatory genes.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] Ambroxol has been shown to inhibit the activation of NF-κB in human tracheal epithelial cells infected with rhinovirus.[5] This inhibition is thought to occur at multiple levels of the signaling cascade, preventing the translocation of NF-κB into the nucleus and thereby suppressing the transcription of its target genes.[5][6]

Quantitative Data on Inflammatory Marker Reduction

The anti-inflammatory efficacy of this compound's metabolite, ambroxol, has been quantified in various in vitro and in vivo models. The following tables summarize the key findings on the reduction of pro-inflammatory cytokine and chemokine levels.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by Ambroxol

| Cell Type | Stimulant | Ambroxol Concentration | Cytokine | Reduction (%) | Reference |

| Human Bronchial Epithelial (NCI-H292) | LPS | 20 µM | TNF-α (mRNA) | Significant | [1] |

| Human Bronchial Epithelial (NCI-H292) | LPS | 20 µM | IL-1β (mRNA) | Significant | [1] |

| Human Tracheal Epithelial Cells | RV14 | 100 nM | IL-1β | Significant | [5] |

| Human Tracheal Epithelial Cells | RV14 | 100 nM | IL-6 | Significant | [5] |

| Human Tracheal Epithelial Cells | RV14 | 100 nM | IL-8 | Significant | [5] |

| Peripheral Blood Mononuclear Cells | Phytohaemagglutinin | 10 µM | TNF-α | ~37% | [2] |

| Peripheral Blood Mononuclear Cells | Phytohaemagglutinin | 10 µM | IL-2 | ~35% | [2] |

| Bronchoalveolar Lavage Cells | Phytohaemagglutinin | 10 µM | TNF-α | ~25% | [2] |

| Bronchoalveolar Lavage Cells | Phytohaemagglutinin | 10 µM | IL-2 | ~30% | [2] |

Table 2: In Vivo Reduction of Inflammatory Mediators by Ambroxol in a Mouse Model of LPS-Induced Lung Inflammation

| Treatment Group (Inhalation) | Cytokine/Chemokine (mRNA in lung tissue) | Fold Change vs. Control | Reference |